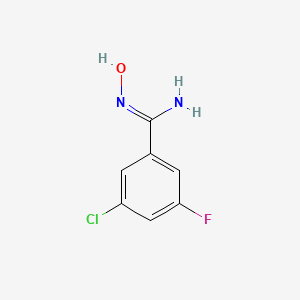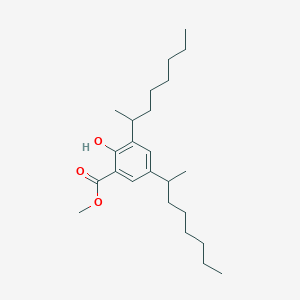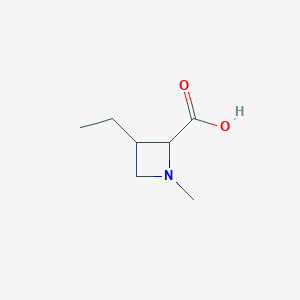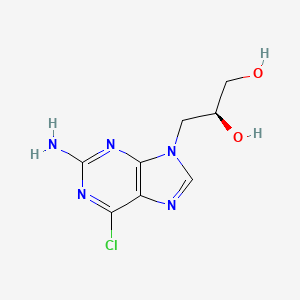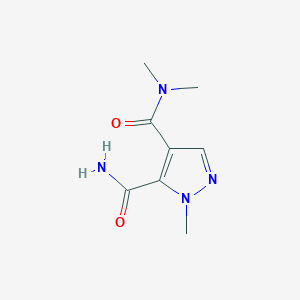![molecular formula C8H10N2O3 B14044974 (NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxypicolinaldehyde oxime: is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is characterized by the presence of two methoxy groups attached to a picolinaldehyde oxime structure, making it a valuable building block in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypicolinaldehyde oxime typically involves the reaction of 5,6-Dimethoxypicolinaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for 5,6-Dimethoxypicolinaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity.
化学反応の分析
Types of Reactions: 5,6-Dimethoxypicolinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
5,6-Dimethoxypicolinaldehyde oxime is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic properties.
Industry: Use in the production of specialty chemicals and materials for advanced applications.
作用機序
The mechanism of action of 5,6-Dimethoxypicolinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular functions and signaling pathways .
類似化合物との比較
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxynicotinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 5,6-Dimethoxypicolinaldehyde oxime is unique due to the presence of both methoxy groups and the oxime functionality, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups enhances its versatility in synthetic and research applications.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3/b9-5- |
InChIキー |
FGIMNFLPYRRIJH-UITAMQMPSA-N |
異性体SMILES |
COC1=C(N=C(C=C1)/C=N\O)OC |
正規SMILES |
COC1=C(N=C(C=C1)C=NO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


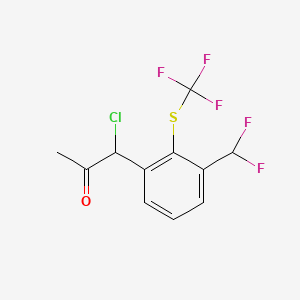
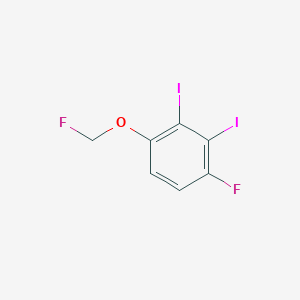


![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)

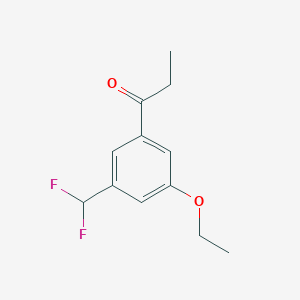
![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
